molecular formula C15H25N3O B7595375 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol

1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No. B7595375
M. Wt: 263.38 g/mol
InChI Key: QRAMGXIWZAEUNU-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPP is a chiral compound with a molecular formula of C18H28N2O, and a molecular weight of 292.44 g/mol. In

Mechanism of Action

The exact mechanism of action of 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, motivation, and cognition. 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol may also act as a partial agonist at the serotonin 5-HT1A receptor, which is a target for antidepressant drugs.
Biochemical and Physiological Effects
1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been shown to have a range of biochemical and physiological effects in animal studies. In rats, 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been shown to increase locomotor activity and reduce immobility time in the forced swim test, which are indicators of antidepressant-like effects. 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, as well as increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).

Advantages and Limitations for Lab Experiments

1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has several advantages for lab experiments, including its high potency, selectivity, and relatively low toxicity. 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol is its chiral nature, which can complicate its synthesis and purification. Another limitation is the lack of human clinical data, which makes it difficult to assess its potential as a drug candidate.

Future Directions

There are several future directions for research on 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol. One area of interest is the development of new 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol derivatives with improved pharmacological properties, such as increased selectivity or reduced toxicity. Another area of interest is the investigation of the molecular targets and signaling pathways of 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol, which could provide insight into its mechanism of action and potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol as a treatment for depression and anxiety disorders.

Synthesis Methods

1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4-(3-methylphenyl)piperazine, which is achieved by reacting 3-methylbenzyl chloride with piperazine in the presence of a base catalyst. The second step involves the synthesis of 1-amino-2-methyl-3-propanol, which is achieved by reacting 2-methyl-3-buten-2-ol with ammonia in the presence of a catalyst. The final step involves the coupling of 4-(3-methylphenyl)piperazine with 1-amino-2-methyl-3-propanol to form 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol.

Scientific Research Applications

1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been studied as a potential drug candidate for the treatment of depression and anxiety disorders. In neuroscience, 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been studied for its potential as a modulator of neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine. In drug discovery, 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been studied as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-13-4-3-5-14(10-13)18-8-6-17(7-9-18)12-15(2,19)11-16/h3-5,10,19H,6-9,11-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAMGXIWZAEUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(C)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol

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